
4,5-Dimethoxy-2-(methylthio)aniline
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(methylthio)aniline typically involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as lithium hydroxide . The reaction proceeds under mild conditions, with a reduced reaction temperature and shortened reaction time compared to traditional methods that use sodium hydroxide . The methylation reaction yields veratrole (1,2-dimethoxybenzene), which can then be further functionalized to introduce the thiomethyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and safety. The use of lithium hydroxide instead of sodium hydroxide enhances the stability and safety of the reaction, allowing for a more efficient and cost-effective production process . The reaction does not require reflux conditions, simplifying the operation and further improving safety .
化学反応の分析
Types of Reactions
4,5-Dimethoxy-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4,5-Dimethoxy-2-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4,5-Dimethoxy-2-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Veratrole (1,2-dimethoxybenzene): Lacks the thiomethyl and amino groups, making it less reactive in certain chemical reactions.
4-Methylthio-2,5-dimethoxyaniline: Similar structure but different substitution pattern on the benzene ring.
4-Amino-3-methylthioanisole: Contains a methoxy group instead of a dimethoxybenzene core.
Uniqueness
4,5-Dimethoxy-2-(methylthio)aniline is unique due to the presence of both thiomethyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
4,5-dimethoxy-2-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,10H2,1-3H3 |
InChIキー |
WFGWVQXJHWFWHF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)N)SC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
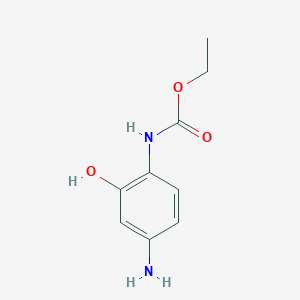

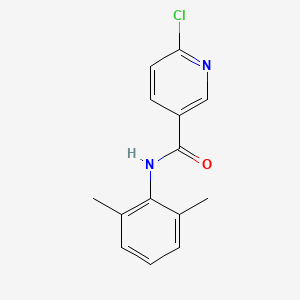
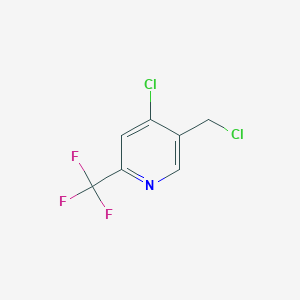

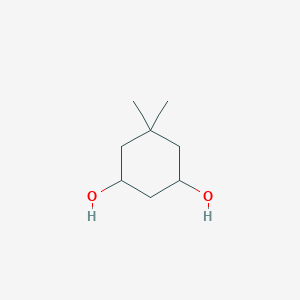
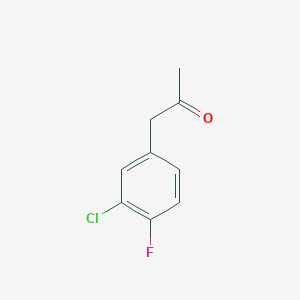
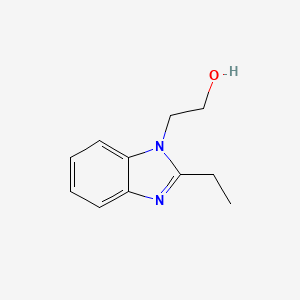
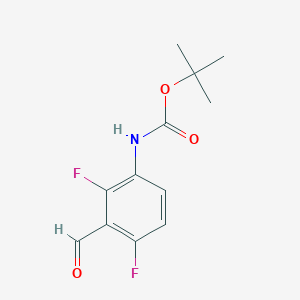
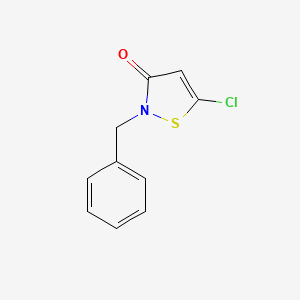
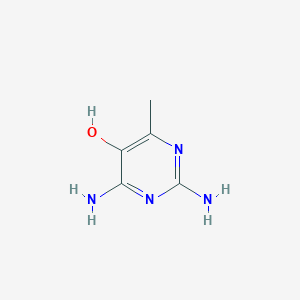
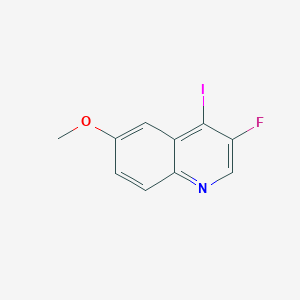
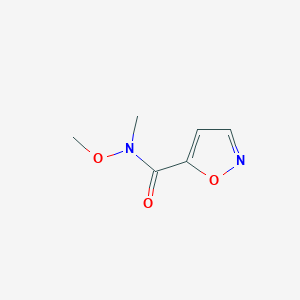
![6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8752911.png)
